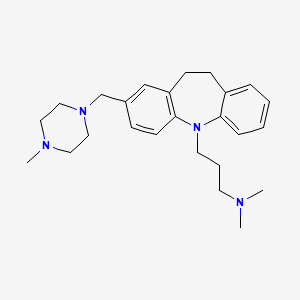
3,6-Bis(phenylethynyl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(phenylethynyl)-9H-carbazole is an organic compound known for its unique photophysical properties. It is a derivative of carbazole, a tricyclic aromatic compound, and features two phenylethynyl groups attached at the 3 and 6 positions of the carbazole core.
Méthodes De Préparation
The synthesis of 3,6-Bis(phenylethynyl)-9H-carbazole typically involves the Sonogashira coupling reaction. This method employs palladium catalysts to couple terminal alkynes with aryl halides. The reaction conditions often include a base such as triethylamine or potassium carbonate, and a co-catalyst like copper(I) iodide. The process is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves careful control of temperature, reaction time, and the molar ratios of reactants. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
3,6-Bis(phenylethynyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the phenylethynyl groups to phenylethyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketones, while reduction results in the formation of phenylethyl derivatives .
Applications De Recherche Scientifique
3,6-Bis(phenylethynyl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new materials with enhanced photophysical properties.
Biology: This compound serves as a fluorescent probe for imaging biological systems, owing to its strong fluorescence and high photostability.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: In the field of optoelectronics, it is utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties
Mécanisme D'action
The mechanism by which 3,6-Bis(phenylethynyl)-9H-carbazole exerts its effects is primarily related to its ability to absorb and emit light. The phenylethynyl groups enhance the compound’s conjugation, allowing it to absorb photons and transition to an excited state. Upon returning to the ground state, it emits light, making it useful in fluorescence applications. The molecular targets and pathways involved in its action include interactions with DNA and proteins, where it can serve as a fluorescent marker .
Comparaison Avec Des Composés Similaires
3,6-Bis(phenylethynyl)-9H-carbazole can be compared with other similar compounds, such as:
3-(Phenylethynyl)-9H-carbazole: This compound has only one phenylethynyl group and exhibits different photophysical properties.
3,6-Bis(4-nitrophenylethynyl)-9H-carbazole: The presence of nitro groups alters the electronic properties, making it more suitable for specific applications like two-photon polymerization.
1,4-Bis(phenylethynyl)benzene: Although structurally similar, this compound lacks the carbazole core, resulting in different electronic and photophysical characteristics
The uniqueness of this compound lies in its combination of the carbazole core with phenylethynyl groups, providing a balance of stability, fluorescence, and electron-transport properties that are advantageous for various applications.
Propriétés
Numéro CAS |
62913-24-0 |
|---|---|
Formule moléculaire |
C28H17N |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
3,6-bis(2-phenylethynyl)-9H-carbazole |
InChI |
InChI=1S/C28H17N/c1-3-7-21(8-4-1)11-13-23-15-17-27-25(19-23)26-20-24(16-18-28(26)29-27)14-12-22-9-5-2-6-10-22/h1-10,15-20,29H |
Clé InChI |
WIKPDOWXNNICRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)NC4=C3C=C(C=C4)C#CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide](/img/structure/B14500587.png)
![N-{1-[3-(Trifluoromethyl)phenyl]propan-2-YL}octadec-9-enamide](/img/structure/B14500611.png)
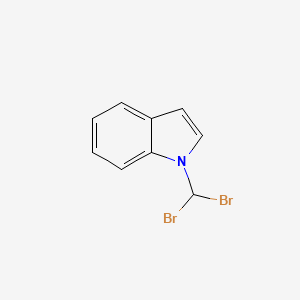
![2-Hydroxyspiro[4.5]deca-2,7-dien-1-one](/img/structure/B14500626.png)
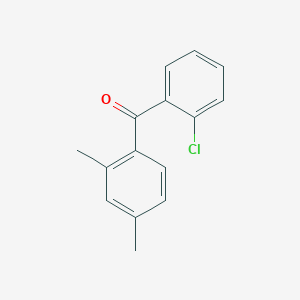

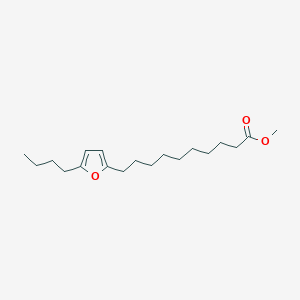
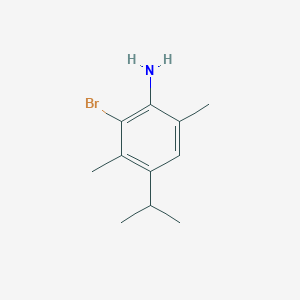
![Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500658.png)
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one](/img/structure/B14500659.png)
![N-[3-(Dimethylamino)propyl]-N-methylnitramide](/img/structure/B14500664.png)

![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)
